molecular formula C5H6N2O2 B015584 1-Methyluracil CAS No. 615-77-0

1-Methyluracil

Cat. No. B015584
CAS RN: 615-77-0
M. Wt: 126.11 g/mol
InChI Key: XBCXJKGHPABGSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methyluracil and its analogs has been explored through various methods. For instance, a direct coupling approach has been used to synthesize potent uridine phosphorylase inhibitors, highlighting the compound's relevance in biochemical research beyond its structural implications in RNA (Lin & Liu, 1985). Other methods include hydrothermal synthesis, demonstrating the versatility in synthesizing this compound and its derivatives for different scientific studies (Eshtiagh-hosseini et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-Methyluracil has been determined using gas electron diffraction and coupled-cluster computations, revealing detailed insights into its equilibrium structure. These studies indicate the high accuracy of both experimental and computational methods in capturing the molecule's structure, further analyzing the effect of methylation on uracil (Vogt et al., 2013). The crystal structure has also been analyzed at various temperatures, offering comprehensive details on bond lengths, angles, and thermal vibrations (Mcmullan & Craven, 1989).

Chemical Reactions and Properties

Studies have delved into the chemical reactions involving 1-Methyluracil, such as its interactions with slow electrons leading to dehydrogenation. These reactions provide insights into the stability and reactivity of nucleobase derivatives under various conditions, contributing to a deeper understanding of DNA damage mechanisms (Kopyra et al., 2018).

Physical Properties Analysis

The physical properties, including the polarized single-crystal absorption spectrum of 1-Methyluracil, have been investigated to understand its electronic transitions and vibrational structures. Such studies are crucial for elucidating how structural modifications influence the physical characteristics of nucleobases (Eaton & Lewis, 1970).

Chemical Properties Analysis

The electrostatic properties derived from diffraction data offer a glimpse into the electron density distribution and molecular interactions of 1-Methyluracil. These properties shed light on the molecule's reactivity and interaction potential, enriching our understanding of nucleobase chemistry and its implications for molecular biology (Klooster et al., 1992).

Safety And Hazards

1-Methyluracil is classified as Carcinogenicity (Category 2), H351 . It is suspected of causing cancer . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned .

Future Directions

The design and synthesis of novel cytotoxic agents is still an interesting topic for medicinal chemistry researchers due to the unwanted side effects of anticancer drugs . These uracil–azole hybrids can be considered as potential cytotoxic agents .

properties

IUPAC Name

1-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2O2/c1-7-3-2-4(8)6-5(7)9/h2-3H,1H3,(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCXJKGHPABGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210474
Record name 1-Methyluracil
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Methyluracil

CAS RN

615-77-0
Record name 1-Methyluracil
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Record name 1-Methyluracil
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Record name 1-METHYLURACIL
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Record name 1-Methyluracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,150
Citations
T van der Wijst, C Fonseca Guerra… - … A European Journal, 2009 - Wiley Online Library
… We have computationally explored how the relative stabilities of 1-methyluracil (1-MeUH) tautomers can be tuned through coordination of these tautomers to Pt II complexes with a …
JS Novros, LB Clark - The Journal of Physical Chemistry, 1986 - ACS Publications
… 1Methyluracil was the object of an earlier single-crystal, direct … The present work similarly yields polarized absorption spectra of single crystals of 1methyluracil; however, here the curves …
Number of citations: 53 0-pubs-acs-org.brum.beds.ac.uk
HM Sobell, KI Tomita - Acta Crystallographica, 1964 - scripts.iucr.org
… (b) Packing diagram of 1-methyluracil hydrobromide with … the present analysis for 1-methyluracil hydrobromide are shown in … A more accurate determina- tion of 1-methyluracil was done …
Number of citations: 38 scripts.iucr.org
M Szczesniak, MJ Nowak, K Szczepaniak… - … Acta Part A: Molecular …, 1985 - Elsevier
… 1-Methyluracil, 3-metbyluracil and 1,3_dimetbyluracil monomers … In this paper the infrared (ir) spectra of 1-methyluracil (l-MeU), its iV,deuterated homologue (I-MeU-d), of 3-methyluracil (…
WB Person, K Szczepaniak… - International journal of …, 2002 - Wiley Online Library
… 1-methyluracil monomer and its dimer with the cyclic N3H … OC4 hydrogen bonds. The experimental IR spectrum of the 1-methyluracil … as that in the 1-methyluracil crystal. It appears …
B Lippert, U Thewalt, H Schoellhorn… - Inorganic …, 1984 - ACS Publications
… Both Pt atoms are bound to N3of 1-methyluracil and N3 of 1-… Cu-O distances to 1-methyluracil (1.931 (12) A) and 1-… cleobases 1-methylcytosine and 1-methyluracil and their respective …
Number of citations: 80 0-pubs-acs-org.brum.beds.ac.uk
S Siebel, C Dammann, W Hiller, T Drewello… - Inorganica Chimica …, 2012 - Elsevier
The head–head dinuclear complex hh-cis-[Pt(NH 3 ) 2 (1-MeU-N3,O4) 2 Pt(NH 3 ) 2 ] (NO 3 ) 2 (1-MeU=1-methyluracil anion) is known for 30years, yet its solution behavior has not …
AR Katritzky, AJ Waring - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… the proportion of hydroxy-form present in 1-methyluracil. This could be the cause of the … the acidity of 1-methyluracil is also considerably raised by a 5-bromosubstituent (Table 2). …
Number of citations: 118 0-pubs-rsc-org.brum.beds.ac.uk
B Boeckx, G Maes - The Journal of Physical Chemistry B, 2012 - ACS Publications
… biopolymers, ie, the simplest amino acid glycine and the modified RNA base 1-methyluracil. 1-Methyluracil can be considered as a suitable model for uridine which occurs in RNA, since …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
WT Klooster, S Swaminathan, R Nanni… - … Section B: Structural …, 1992 - scripts.iucr.org
… Unit-cell parameters ( ) for 1-methyluracil The temperatures with subscripts refer to the … electrostatic attractions very similar to those which we presently describe for 1-methyluracil. …
Number of citations: 42 scripts.iucr.org

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